molecular formula C9H10F3N7O2S B2861322 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 957005-96-8

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No. B2861322
M. Wt: 337.28
InChI Key: MDOIOAOFYZLKCH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, a nitro group, a sulfanyl group, and a trifluoromethyl group. These groups could potentially give the compound a variety of interesting chemical properties and reactivities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and triazole rings. The nitro, sulfanyl, and trifluoromethyl groups would then be added in subsequent steps. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The presence of the pyrazole and triazole rings in the molecule would likely result in a planar or near-planar structure around these rings. The electronegative nitro, sulfanyl, and trifluoromethyl groups could create regions of partial positive and negative charge, leading to interesting dipole-dipole interactions.



Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which could make the molecule a good electrophile. The sulfanyl group could potentially act as a nucleophile in certain reactions. The trifluoromethyl group is generally quite inert but could possibly undergo reactions under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and the overall structure of the molecule. Some general predictions can be made based on the groups present, but without experimental data, these would be quite speculative.


Scientific Research Applications

Reactivity and Synthesis

Studies have shown that compounds related to pyrazole and triazole derivatives exhibit unique reactivity that can be leveraged for the synthesis of novel compounds. For instance, Dalinger et al. (2013) discussed the synthesis of trinitropyrazole derivatives and their reactions with various nucleophiles, highlighting the versatility of pyrazole derivatives in synthesizing dinitropyrazoles with potential applications in material science and energetic materials (Dalinger et al., 2013). Similarly, Zhao et al. (2014) explored the amination of nitroazoles, demonstrating the structural and energetic property modifications possible through N-amino and C-amino substituents, which could inform the development of next-generation materials (Zhao et al., 2014).

Potential in Energetic Materials

The incorporation of nitrogen-rich heterocycles like pyrazoles and triazoles into molecules has been of particular interest in the design of energetic materials. For example, the modification of nitroazole compounds can lead to improvements in nitrogen content, heat of formation, and impact sensitivity, as discussed by Zhao et al. (Zhao et al., 2014). These insights suggest that derivatives of the compound could have applications in designing new energetic materials with desirable properties.

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, so care would need to be taken to avoid conditions that could lead to detonation.


Future Directions

Further study of this compound could involve detailed experimental determination of its physical and chemical properties, exploration of its reactivity and potential uses, and investigation of its safety and environmental impact.


Please note that this is a very general analysis based on the structure of the molecule. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N7O2S/c1-4-6(19(20)21)5(2)17(16-4)3-22-8-15-14-7(18(8)13)9(10,11)12/h3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIOAOFYZLKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N)C(F)(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

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